molecular formula C10H25NOSi B1587312 2-Amino-1-(butyldimethylsiloxy)butane CAS No. 811841-81-3

2-Amino-1-(butyldimethylsiloxy)butane

Cat. No.: B1587312
CAS No.: 811841-81-3
M. Wt: 203.40 g/mol
InChI Key: RCWOTAWSTYVJBI-UHFFFAOYSA-N
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Description

2-Amino-1-(butyldimethylsiloxy)butane , also known by its CAS number 811841-81-3 , is a specialty compound used in proteomics research. Its molecular formula is C10H25NOSi , and its molecular weight is approximately 203.402 g/mol .


Molecular Structure Analysis

The molecular structure of This compound consists of a butane backbone with an amino group and a butyldimethylsiloxy group attached. The siloxy group provides stability and lipophilic properties .


Physical and Chemical Properties Analysis

  • ChemSpider ID : 10664226

Scientific Research Applications

Asymmetric Synthesis

Researchers have developed methods for asymmetric synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines. These methods provide high yields and diastereoselectivities, enabling further synthetic transformations of the reaction products (T. P. Tang, S. Volkman, & J. Ellman, 2001). Moreover, N-tert-butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, offering a wide range of highly enantioenriched amines (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Gas Separation Technologies

Polydimethylsiloxane (PDMS) is a prominent membrane material for the separation of organic vapors from permanent gases. Studies have shown its efficacy in the selective separation of hydrocarbon/methane and hydrocarbon/hydrogen mixtures, enhancing gas permeability and selectivity based on feed composition and temperature (I. Pinnau & Zhenjie He, 2004).

Materials Engineering

PDMS has been extensively studied for its applications in microfluidic devices and microelectrode array (MEA) devices for neuroscience research. Techniques for irreversible bonding between PDMS and other materials like SU-8 have been developed, expanding its utility in fabricating integrated microsystems (Yufei Ren et al., 2015). Additionally, thin PDMS films, crucial for "lab on a chip" devices, have been produced using alternative methods to hexane dilution, presenting solutions that do not swell the underlying PDMS substrate (J. Koschwanez, R. Carlson, & D. Meldrum, 2009).

Chemical Synthesis Methodologies

Innovative chemical synthesis methodologies have also been explored, such as the synthesis of novel hydroxy terminated polydimethylsiloxane for use in waterborne polysiloxane–urethane dispersion for potential marine coatings. This approach aims to enhance properties like flexibility, adhesion, and antifouling in marine coatings (H. J. Naghash et al., 2013).

Safety and Hazards

  • No specific safety hazards are mentioned in the available data sheets .

Future Directions

Research on this compound could explore its potential applications in proteomics, drug development, or other relevant fields. Investigating its interactions with biological targets and understanding its pharmacological properties may guide future studies .

Properties

IUPAC Name

1-[butyl(dimethyl)silyl]oxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NOSi/c1-5-7-8-13(3,4)12-9-10(11)6-2/h10H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWOTAWSTYVJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)OCC(CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373348
Record name AG-H-26197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811841-81-3
Record name AG-H-26197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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